8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Overview
Description
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione is a complex organic compound with the molecular formula C11H18N2O3Si. It is known for its unique spiro structure, which includes silicon and nitrogen atoms in its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione typically involves multi-step organic reactions. One common method includes the reaction of trimethylsilyl chloride with a suitable diaza compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione: A similar compound with two methyl groups instead of three.
2,4-Diaza-8-silaspiro[5.5]undecane-1,3,5-trione: A related compound without the trimethyl substitution.
Uniqueness
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione is unique due to its specific trimethyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for certain applications where these properties are advantageous .
Properties
IUPAC Name |
8,8,11-trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3Si/c1-7-4-5-17(2,3)6-11(7)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIIBGCPFZBHJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC[Si](CC12C(=O)NC(=O)NC2=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018914 | |
Record name | NSC96857 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-55-1 | |
Record name | NSC96857 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC96857 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC96857 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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